molecular formula C15H15N3O2S B2568922 ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione CAS No. 219521-60-5

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione

Cat. No.: B2568922
CAS No.: 219521-60-5
M. Wt: 301.36
InChI Key: PJOLZDYSBDFJSY-UHFFFAOYSA-N
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Description

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is a complex organic compound with a unique structure that includes both nitrophenyl and phenylethyl groups attached to a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione typically involves the reaction of 4-nitroaniline with 2-phenylethylamine in the presence of a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields ((4-aminophenyl)amino)((2-phenylethyl)amino)methane-1-thione, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism by which ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thione moiety can interact with metal ions and other electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • ((4-Nitrophenyl)amino)((2-indol-3-ylethyl)amino)methane-1-thione
  • ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-18(20)14-8-6-13(7-9-14)17-15(21)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOLZDYSBDFJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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